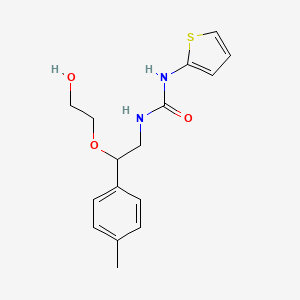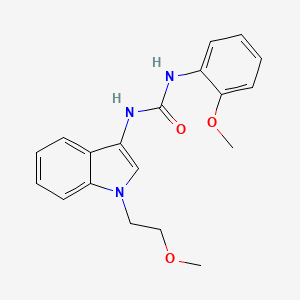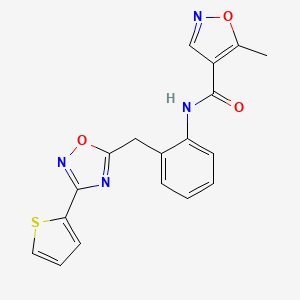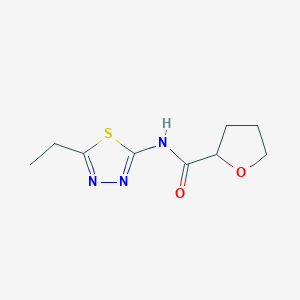
N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” is a chemical compound with the CAS Number: 362482-24-4 . It has a molecular weight of 227.29 . The IUPAC name for this compound is N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel dehydroabietic acid derivatives bearing 1,3,4-thiadiazole moiety were designed and synthesized . The synthesis of 2-amino-5-dehydroabietyl-1,3,4-thiadiazole was carried out according to a previous study .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by IR, MS, 1H-NMR, 13C-NMR, and elemental analysis .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activity
The study by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties, which were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity against tested microorganisms, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molluscicidal Properties
El-bayouki and Basyouni (1988) reported on thiazolo[5,4-d]pyrimidines with molluscicidal properties, showcasing the potential of thiadiazole compounds in addressing schistosomiasis by targeting the intermediate host snails. This highlights the role of such compounds in public health applications, particularly in controlling parasitic diseases (El-bayouki & Basyouni, 1988).
Angiotensin II Receptor Antagonistic Activities
Kohara et al. (1996) described the synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiadiazoles, which showed promising angiotensin II receptor antagonistic activities. These compounds were evaluated for both in vitro and in vivo activities, demonstrating potential therapeutic applications in cardiovascular diseases (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).
DNA/BSA Binding and Anticancer Agents
Li et al. (2020) explored the interaction of dehydroabietic acid derivatives with DNA and bovine serum albumin (BSA), demonstrating selective cytotoxicity and potent anticancer activity, especially against the A431 cell line. This research indicates the potential of thiadiazole derivatives in cancer therapy (Li, Fei, Wang, Kong, & Long, 2020).
Insecticidal Activity
Fadda et al. (2017) utilized N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, which were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work showcases the agricultural applications of thiadiazole derivatives in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Orientations Futures
The future directions for “N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” could involve further studies on its potential biological activities, given the broad spectrum of activities displayed by 1,3,4-thiadiazoles . Additionally, more research could be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h6H,2-5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVPDRSYCAPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807495 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

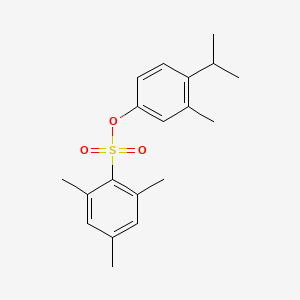
![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)
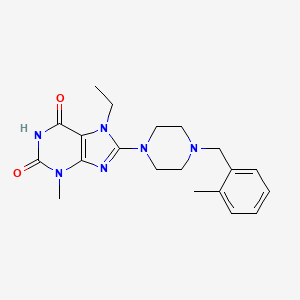
![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)
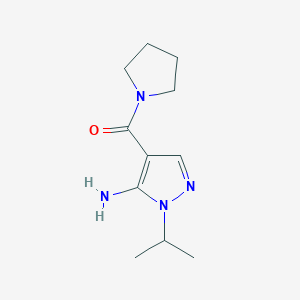

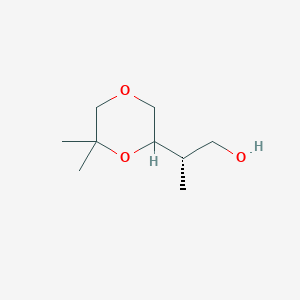
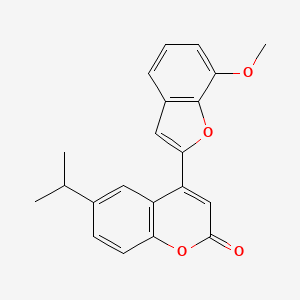
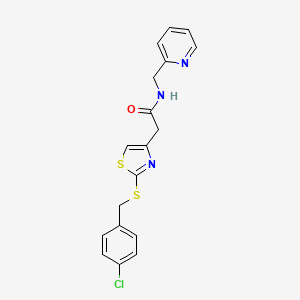
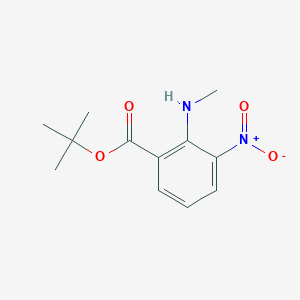
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)
